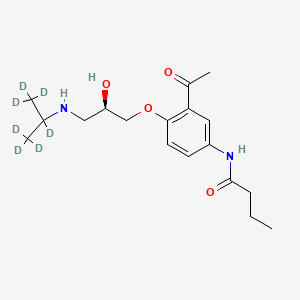

R-Acebutolol-d7

Description

BenchChem offers high-quality R-Acebutolol-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Acebutolol-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D |

InChI Key |

GOEMGAFJFRBGGG-OYGJRULASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Origin of Product |

United States |

R-Acebutolol-d7: Stereochemical Properties and Bioanalytical Applications in Mass Spectrometry

Introduction to Stereospecific Pharmacodynamics

Acebutolol is a well-characterized, cardioselective β1 -adrenergic receptor antagonist utilized in the management of hypertension and cardiac arrhythmias. Clinically, it is administered as a racemate; however, its pharmacological efficacy is highly stereospecific. The S-enantiomer is primarily responsible for the β1 -blocking activity, whereas the R-enantiomer exhibits significantly lower affinity for the receptor but retains membrane-stabilizing (quinidine-like) properties [1].

In modern pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, the deuterated analog R-Acebutolol-d7 serves a dual purpose. It acts as a stereospecific probe for investigating enantioselective metabolism, and more commonly, as a highly robust Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of acebutolol in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

Physicochemical and Structural Profiling

The structural integrity of an internal standard dictates its behavior during extraction and ionization. R-Acebutolol-d7 incorporates seven deuterium atoms, typically localized on the isopropyl moiety. This specific labeling strategy is deliberate: the aliphatic carbon-deuterium bonds are highly resistant to in vivo metabolic exchange and in vitro hydrogen-deuterium exchange (HDX) during sample preparation, ensuring the mass shift remains stable.

Quantitative Data: Chemical Properties

| Property | Specification |

| Chemical Name | (R)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]butanamide |

| Molecular Formula | C 18 H 21 D 7 N 2 O 4 |

| Molecular Weight | 343.47 g/mol (Unlabeled: 336.43 g/mol ) |

| Isotopic Mass Shift | +7.04 Da |

| Primary Target | β1 Adrenergic Receptor |

| Solubility | Methanol, DMSO, Acetonitrile |

Table 1: Core physicochemical parameters of R-Acebutolol-d7.

The Causality of Experimental Choices in LC-MS/MS

When developing a bioanalytical assay, the selection of R-Acebutolol-d7 as an internal standard is driven by fundamental physical chemistry.

Why a +7 Da Mass Shift? In mass spectrometry, endogenous molecules and the unlabeled drug exhibit a natural isotopic envelope (M+1, M+2, M+3) due to naturally occurring 13 C and 15 N. If an internal standard has a low mass shift (e.g., +3 Da), high concentrations of the unlabeled drug can cause isotopic "cross-talk," artificially inflating the internal standard signal and skewing the calibration curve. A +7 Da shift (m/z 344.2 vs 337.2) completely isolates the SIL-IS from the unlabeled analyte's isotopic envelope, ensuring absolute quantitative fidelity [3].

Why Co-Elution Matters: Because R-Acebutolol-d7 is chemically identical to the target analyte (differing only in isotopic mass), it co-elutes exactly with the unlabeled drug on a reversed-phase C18 column. This means both molecules enter the Electrospray Ionization (ESI) source at the exact same moment, subjecting them to identical matrix-induced ion suppression or enhancement. The ratio of their peak areas therefore perfectly corrects for matrix effects.

Self-Validating LC-MS/MS Protocol

The following protocol outlines a self-validating workflow for the extraction and quantification of acebutolol from human plasma using R-Acebutolol-d7.

Step 1: System Suitability and Matrix Preparation

-

Prepare Calibration Standards: Spike blank human plasma with unlabeled acebutolol to create a dynamic range of 2.0 ng/mL to 1000 ng/mL.

-

Spike Internal Standard: Add 50 µL of R-Acebutolol-d7 working solution (100 ng/mL in water) to 200 µL of each plasma sample.

-

Validation Check: Run a blank matrix spiked only with the IS to ensure no unlabeled acebutolol contamination exists in the standard (Zero-Cross-Talk validation).

Step 2: Protein Precipitation (Extraction)

-

Add 600 µL of cold Acetonitrile (100%) to the spiked plasma.

-

Vortex for 2 minutes, then centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Causality: Acetonitrile is explicitly chosen over methanol because it yields a denser, more tightly packed protein pellet. This prevents micro-particulates from clogging the UPLC column and more effectively precipitates phospholipids that cause severe ion suppression.

Step 3: Chromatographic Separation

-

Column: C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor. Because acebutolol contains a secondary amine on its isopropylamino group, the acidic environment ensures the molecule is fully protonated [M+H]+ , maximizing sensitivity in positive ESI mode.

Step 4: MRM Detection Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acebutolol | 337.2 | 116.1 | 20 |

| R-Acebutolol-d7 | 344.2 | 123.1 | 20 |

Table 2: Multiple Reaction Monitoring (MRM) transitions. The fragment m/z 116 represents the isopropylamino-propanol side chain. The d7 label shifts this fragment to m/z 123.

Caption: LC-MS/MS Bioanalytical Workflow using R-Acebutolol-d7 as an Internal Standard.

Metabolic Pathway Tracking

Acebutolol undergoes extensive first-pass metabolism in the liver. The primary metabolic route is the hydrolytic conversion of the amide group to an amine (yielding desbutyryl-acebutolol), followed immediately by acetylation to form diacetolol [4]. Diacetolol is pharmacologically active and contributes significantly to the drug's clinical profile.

When utilizing R-Acebutolol-d7 in metabolic stability assays (e.g., human liver microsome incubations), researchers track the parallel formation of R-Diacetolol-d7. This allows scientists to differentiate between the metabolism of the administered drug and any endogenous interference.

Caption: Major metabolic pathway of Acebutolol converting to Diacetolol via hydrolysis and acetylation.

References

- MedChemExpress. "Acebutolol-d7 | β1 Adrenergic Receptor Antagonist." MedChemExpress.com.

- National Institutes of Health (NIH). "(R)-Acebutolol | C18H28N2O4 | CID 155082 - PubChem." PubChem Database.

- Agilent Technologies. "Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry." Agilent Application Notes.

- ChemicalBook. "Acebutolol | 37517-30-9 - Chemical Properties, Uses, Production." ChemicalBook.

The Strategic Imperative of Deuteration: A Technical Guide to R-Acebutolol-d7 in Bioanalysis

Introduction: Beyond the Isotope - A Paradigm of Precision in Pharmacokinetics

In the landscape of modern drug development and clinical pharmacology, the pursuit of analytical precision is paramount. The quantification of drug molecules and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. It is in this context that isotopically labeled compounds, such as R-Acebutolol-d7, emerge not merely as chemical curiosities, but as indispensable tools for achieving robust and reliable bioanalytical data. This guide provides an in-depth technical exploration of the purpose and application of deuteration in R-Acebutolol-d7, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles that render this deuterated analog a superior internal standard for chromatographic and mass spectrometric assays, and touch upon the broader implications of deuteration in modifying metabolic pathways.

Acebutolol is a cardioselective beta-1 blocker used in the treatment of hypertension and arrhythmias.[1][2] It is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer possessing the primary beta-blocking activity.[3] Acebutolol undergoes extensive first-pass metabolism in the liver, with its major active metabolite being diacetolol.[1][4][5][6] The complex pharmacokinetic profile of acebutolol, characterized by stereoselective metabolism and the presence of an active metabolite, necessitates highly specific and accurate analytical methods for its quantification in biological fluids.[3][7]

The Primary Directive: R-Acebutolol-d7 as the Gold Standard Internal Standard

The principal and most critical application of R-Acebutolol-d7 is its use as an internal standard (IS) in quantitative bioanalysis, particularly in methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][10] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer—without interfering with the analyte's signal.[11][12]

Stable isotope-labeled (SIL) compounds, such as R-Acebutolol-d7, are widely regarded as the "gold standard" for internal standards in LC-MS/MS assays.[8][12] The substitution of seven hydrogen atoms with deuterium atoms in the R-Acebutolol molecule results in a compound that is chemically and physically almost identical to the unlabeled analyte.[13] However, this isotopic substitution imparts a crucial mass difference (7 Daltons in this case), allowing the mass spectrometer to differentiate between the analyte (R-Acebutolol) and the internal standard (R-Acebutolol-d7).[10]

The near-identical physicochemical properties ensure that R-Acebutolol-d7 co-elutes with R-Acebutolol during chromatography and experiences the same degree of matrix effects, such as ion suppression or enhancement, during electrospray ionization.[10][11] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[12] By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, effectively normalizing for variations in sample preparation and instrument performance.[8] This principle is a cornerstone of regulatory guidelines for bioanalytical method validation from bodies such as the FDA and EMA.[14][15]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the fundamental workflow of a bioanalytical method utilizing R-Acebutolol-d7 as an internal standard for the quantification of R-Acebutolol in a biological sample.

Caption: Bioanalytical workflow for R-Acebutolol quantification.

The Secondary Implication: The Deuterium Kinetic Isotope Effect (KIE)

Beyond its role as an internal standard, deuteration can significantly impact the metabolic fate of a drug molecule through the deuterium kinetic isotope effect (KIE).[16] The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H) due to the greater mass of the deuterium atom.[17][18][19] Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium.[16][17][19]

While R-Acebutolol-d7 is primarily designed as an internal standard, the strategic placement of deuterium atoms can, in other contexts, be used to develop "deuterated drugs" with improved pharmacokinetic profiles.[][21] By replacing hydrogens at known sites of metabolic attack, drug developers can slow down metabolism, potentially leading to:

-

Increased drug exposure (AUC): A slower rate of metabolism can lead to higher and more sustained plasma concentrations of the parent drug.

-

Longer half-life: This can allow for less frequent dosing, improving patient compliance.[18][]

-

Reduced formation of toxic or unwanted metabolites: By blocking a specific metabolic pathway, deuteration can shift metabolism towards more favorable routes.[17]

-

Improved safety profile: A more predictable metabolic profile can lead to fewer adverse drug reactions.[17]

For acebutolol, which undergoes significant metabolism, understanding the potential for a KIE is relevant.[1][5] Studies have shown that hydrogen-deuterium exchange can occur at the α-position of the acetyl group of acebutolol.[22][23][24] While R-Acebutolol-d7 is not intended for therapeutic use, its synthesis and the principles of KIE are of great interest in the broader field of drug discovery and development.[23]

Visualizing the Metabolic Pathway and the KIE

The following diagram illustrates the primary metabolic pathway of Acebutolol and how the Kinetic Isotope Effect could theoretically alter it.

Caption: Acebutolol metabolism and the Kinetic Isotope Effect.

Experimental Protocol: Quantification of R-Acebutolol in Human Plasma using LC-MS/MS with R-Acebutolol-d7 as an Internal Standard

This section provides a detailed, step-by-step methodology for a typical bioanalytical assay.

1. Preparation of Stock and Working Solutions:

-

R-Acebutolol Stock Solution (1 mg/mL): Accurately weigh and dissolve R-Acebutolol reference standard in methanol.

-

R-Acebutolol-d7 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve R-Acebutolol-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the R-Acebutolol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UPLC or HPLC system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

R-Acebutolol: Monitor a specific precursor-to-product ion transition (e.g., m/z 337.2 → 235.1).

-

R-Acebutolol-d7 (IS): Monitor the corresponding mass-shifted transition (e.g., m/z 344.2 → 242.1).

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of R-Acebutolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

| Parameter | R-Acebutolol | R-Acebutolol-d7 (IS) |

| Chemical Formula | C18H28N2O4 | C18H21D7N2O4 |

| Molecular Weight | 336.43 g/mol | 343.47 g/mol |

| Precursor Ion (m/z) | 337.2 | 344.2 |

| Product Ion (m/z) | 235.1 | 242.1 |

Conclusion: An Indispensable Tool for Bioanalytical Excellence

References

-

Acebutolol - Wikipedia. (n.d.). Retrieved from [Link]

-

Acebutolol: Package Insert / Prescribing Information - Drugs.com. (2026, January 20). Retrieved from [Link]

- Lennard, M. S., & Tucker, G. T. (1984). Pharmacokinetics of acebutolol enantiomers in humans. British Journal of Clinical Pharmacology, 17(Suppl 1), 29S–33S.

-

Acebutolol - bionity.com. (n.d.). Retrieved from [Link]

- Singh, B. N., & Thoden, W. R. (1984). Clinical pharmacology of acebutolol. American Heart Journal, 108(4 Pt 2), 1139–1147.

-

Acebutolol | C18H28N2O4 | CID 1978 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved from [Link]

- Li, W., Cohen, L. H., & DeSilva, B. (2024).

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

-

BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. Retrieved from [Link]

- Ben Amor, N., Abidi, W., Kricheldorf, H. R., & Boughattas, N. A. (2022). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. Pharmazie, 77(7), 217–223.

- Mostafavi, S. A., Stinson, D. A., Dooly, K., & Jamali, F. (2003). Excretion of Acebutolol and its Major Metabolite Diacetolol into Infant Blood Circulation and the Breast Milk. Iranian Journal of Pharmaceutical Research, 2(2), 141–144.

-

Ben Amor, N., Abidi, W., Kricheldorf, H. R., & Boughattas, N. A. (2022). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. ResearchGate. Retrieved from [Link]

- Gulaid, A. A., James, I. M., Kaye, C. M., Lewellen, O. R., Roberts, E., Sankey, M., Smith, J., Templeton, R., & Thomas, R. J. (1981). The pharmacokinetics of acebutolol in man, following the oral administration of acebutolol HCl as a single dose (400 mg), and during and after repeated oral dosing (400 mg, b.d.). Biopharmaceutics & Drug Disposition, 2(2), 103–114.

- Cheymol, G., & Gorges, R. (1975). [Pharmacokinetics of acebutolol]. Therapie, 30(4), 505–520.

-

Waters Corporation. (n.d.). UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Retrieved from [Link]

- Ben Amor, N., Abidi, W., Kricheldorf, H. R., & Boughattas, N. A. (2022). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. Pharmazie, 77(7), 217–223.

- Pham, T., Wotherspoon, A. T., & Darwish, T. A. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Journal of Pharmaceutical and Biomedical Analysis, 168, 124–128.

-

When chemistry corrects biology: the deuterated return of a MET inhibitor. (2025, October 30). European Pharmaceutical Review. Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, P. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 194–205.

- Kaur, S., & Singh, P. (2019). Deuteration as a Tool for Enhancing the Half-Life of Drug. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1–4.

-

Deuterated Drugs. (n.d.). JRF Global. Retrieved from [Link]

-

Stabilizing pharmaceuticals with deuterium. (2021, December 28). Advanced Science News. Retrieved from [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

- Wang, Y., Zhang, Z., & Liu, C. (2024). Metallaphotoredox deuteroalkylation utilizing thianthrenium salts.

Sources

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of acebutolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acebutolol: Package Insert / Prescribing Information [drugs.com]

- 5. Acebutolol [bionity.com]

- 6. Acebutolol | 37517-30-9 [chemicalbook.com]

- 7. e-lactancia.org [e-lactancia.org]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. lcms.cz [lcms.cz]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. clearsynth.com [clearsynth.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. ijeat.org [ijeat.org]

- 19. jrfglobal.com [jrfglobal.com]

- 21. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 22. storage.imrpress.com [storage.imrpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of R-Acebutolol-d7

Introduction: The Significance of Stereochemistry and Isotopic Labeling in Pharmacology

Acebutolol is a cardioselective β-1 adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Like many pharmaceuticals, acebutolol is a chiral molecule, and its therapeutic activity is primarily associated with a single enantiomer. The β-blocking activity resides predominantly in the S-enantiomer and its active metabolite, S-diacetolol.[2] Consequently, the R-enantiomer, R-Acebutolol, serves as a crucial analytical tool, particularly as a stereochemical reference in pharmacological and metabolic studies.

The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule creates a powerful probe for modern bioanalytical research.[3] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS).[4][5] This property makes them the gold standard for use as internal standards in quantitative LC-MS assays, enabling highly accurate and precise measurements of drug and metabolite concentrations in complex biological matrices.[3][6] R-Acebutolol-d7, specifically labeled on the N-isopropyl group, is an invaluable tool for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to differentiate the administered standard from endogenous or unlabeled compounds with absolute certainty.[7]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of high-purity R-Acebutolol-d7, designed for researchers and drug development professionals who require a robust and reliable analytical standard.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of an isotopically labeled chiral molecule requires a strategy that precisely controls both stereochemistry and the position of the isotopic label. For R-Acebutolol-d7, the most efficient and logical approach involves a late-stage introduction of the deuterated moiety to preserve the isotopic label and maximize yield.

Our retrosynthetic analysis deconstructs R-Acebutolol-d7 into two key building blocks:

-

A chiral epoxide intermediate, (R)-N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide , which contains the necessary stereocenter for the final product.

-

A deuterated nucleophile, isopropyl-d7-amine , which will introduce the isotopic label.

The critical step is the nucleophilic ring-opening of the epoxide. To achieve the desired R-configuration at the secondary alcohol of acebutolol, we must start with an epoxide of S-configuration, namely (S)-epichlorohydrin. The subsequent SN2 reaction with the amine occurs at the sterically less-hindered primary carbon of the epoxide, proceeding with an inversion of stereochemistry to yield the correct R-configuration in the final product. This strategic choice is fundamental to the success of the asymmetric synthesis.[8]

Section 2: Experimental Synthesis Protocols

This section details the step-by-step procedures for the synthesis of R-Acebutolol-d7. All reagents should be of high purity, and reactions should be carried out in a well-ventilated fume hood.

Part 2.1: Synthesis of Key Intermediate: 2-Acetyl-4-n-butyramidophenol

The synthesis begins with the preparation of the core phenolic intermediate. This process involves a "one-pot" synthesis followed by a Fries rearrangement.[9]

Protocol:

-

Butyrylation: To a stirred solution of p-aminophenol in an appropriate solvent (e.g., toluene), add n-butyric acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, distill off the solvent.[9][10]

-

Acylation: The resulting 4-n-butyramidophenol is then acetylated. A common method involves reaction with acetic anhydride.[9]

-

Fries Rearrangement: The acetylated intermediate is subjected to a solvent-free solid-phase Fries rearrangement using aluminum trichloride (AlCl₃) as a catalyst. The mixture is heated, causing the acetyl group to migrate from the phenolic oxygen to the ortho position on the aromatic ring.[8][9]

-

Hydrolysis & Purification: The reaction is carefully quenched with water and hydrolyzed. The crude product is filtered and recrystallized from a suitable solvent system (e.g., toluene/ethanol) to yield pure 2-acetyl-4-n-butyramidophenol.[9]

Part 2.2: Synthesis of Chiral Epoxide: (R)-N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

This step establishes the critical stereocenter of the molecule.

Protocol:

-

Phenoxide Formation: Dissolve 2-acetyl-4-n-butyramidophenol in a suitable solvent such as dimethyl sulfoxide (DMSO). Add a base, such as 5% aqueous sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.[8]

-

Epoxidation: Cool the reaction mixture to approximately 20°C. Add (S)-epichlorohydrin dropwise to the stirred solution. The molar ratio of the phenol intermediate to (S)-epichlorohydrin should be optimized, typically around 1:2.5.[8]

-

Reaction & Workup: Allow the reaction to stir at 20°C for 12 hours.[8] After completion, the reaction is worked up through aqueous extraction to isolate the crude chiral epoxide.

Part 2.3: Final Condensation to Yield R-Acebutolol-d7

This final step introduces the deuterated isopropyl group.

Protocol:

-

Amination: The crude (R)-N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is reacted directly with isopropyl-d7-amine. The amine acts as both the nucleophile and the solvent. The reaction is typically heated to 60-90°C to facilitate the ring-opening.[11]

-

pH Adjustment & Extraction: After the reaction is complete, excess isopropyl-d7-amine is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to acidic (pH 1-2) with hydrochloric acid to protonate the product.[10] The aqueous layer is washed with an organic solvent to remove non-basic impurities.

-

Isolation: The pH of the aqueous layer is then adjusted to basic (pH 10-12) with sodium hydroxide solution, causing the free base of R-Acebutolol-d7 to precipitate as a white solid.[10][11]

-

Purification: The solid product is collected by filtration and recrystallized from a solvent such as toluene to yield high-purity R-Acebutolol-d7.[11]

// Nodes p_aminophenol [label="p-Aminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="2-Acetyl-4-n-\nbutyramidophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="(R)-N-(3-Acetyl-4-(oxiran-2-\nylmethoxy)phenyl)butanamide", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="R-Acebutolol-d7", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent1 [label="1. n-Butyric Acid\n2. Acetic Anhydride\n3. AlCl₃ (Fries Rearrangement)", shape=plaintext]; reagent2 [label="(S)-Epichlorohydrin, NaOH", shape=plaintext]; reagent3 [label="Isopropyl-d7-amine", shape=plaintext];

// Edges p_aminophenol -> intermediate1 [label="Butyrylation,\nAcetylation, Rearrangement"]; intermediate1 -> intermediate2 [label="Epoxidation"]; intermediate2 -> final_product [label="Condensation"];

// Invisible nodes for reagent labels reagent1_node [shape=point, width=0, height=0]; reagent2_node [shape=point, width=0, height=0]; reagent3_node [shape=point, width=0, height=0];

edge [style=dashed, arrowhead=none]; reagent1 -> reagent1_node; reagent2 -> reagent2_node; reagent3 -> reagent3_node;

{rank=same; p_aminophenol; reagent1_node;} {rank=same; intermediate1; reagent2_node;} {rank=same; intermediate2; reagent3_node;}

edge [style=solid, arrowhead=vee]; reagent1_node -> intermediate1; reagent2_node -> intermediate2; reagent3_node -> final_product; } Caption: Synthetic workflow for R-Acebutolol-d7.

Section 3: Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the identity, purity, isotopic enrichment, and enantiomeric integrity of the synthesized R-Acebutolol-d7.

Part 3.1: Structural Elucidation and Isotopic Enrichment by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as LC-QTOF MS, is the definitive technique for confirming the molecular formula and isotopic enrichment.[12][13]

Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 1 µg/mL) of R-Acebutolol-d7 in a suitable solvent like 50:50 methanol:water.[14]

-

Analysis: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire data in positive electrospray ionization (ESI+) mode.

-

Data Interpretation: The mass spectrum should show a prominent protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass. The seven deuterium atoms increase the mass by approximately 7.044 Da compared to the unlabeled R-Acebutolol. The isotopic pattern should also be analyzed to confirm the high level of deuterium incorporation.[15]

| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| R-Acebutolol | C₁₈H₂₈N₂O₄ | 336.2049 | 337.2122 |

| R-Acebutolol-d7 | C₁₈H₂₁D₇N₂O₄ | 343.2488 | 344.2561 |

Part 3.2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and verifies the specific location of the deuterium labels.[5][16]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum is the most direct method to confirm labeling. The signals corresponding to the isopropyl group—a septet for the CH proton and a doublet for the two CH₃ groups—will be absent or significantly diminished (>98% reduction in integration). All other signals corresponding to the acebutolol backbone should be present and correctly assigned.[16]

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show characteristic changes for the deuterated carbons. The signals for the isopropyl methine and methyl carbons will appear as multiplets due to C-D coupling and will have significantly lower intensity.

Part 3.3: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

It is critical to confirm that the synthesis has produced the desired R-enantiomer with high enantiomeric excess (e.e.%). Chiral HPLC is the standard method for this determination.

Protocol:

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A vancomycin-based chiral column, such as an Astec® CHIROBIOTIC® V2, is highly effective for separating acebutolol enantiomers.[17]

-

Mobile Phase: An isocratic mobile phase consisting of methanol with small amounts of acetic acid and triethylamine (e.g., 100:0.1:0.1 v/v/v) is typically used.

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 22 °C

-

Detection: UV at 254 nm

-

Sample: 1 mg/mL in methanol

-

-

Data Interpretation: Inject a standard of racemic acebutolol to determine the retention times of both the R- and S-enantiomers. Then, inject the synthesized R-Acebutolol-d7 sample. The resulting chromatogram should show a single major peak corresponding to the retention time of the R-enantiomer, allowing for the calculation of enantiomeric purity.

| Enantiomer | Expected Retention Time (min) |

| S-Acebutolol | ~7.5 |

| R-Acebutolol | ~9.0 |

| Note: Retention times are approximate and can vary based on the specific system and column conditions. |

// Nodes start [label="Synthesized\nR-Acebutolol-d7", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="LC-HRMS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Chiral HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

result_ms [label="Confirm: Molecular Formula\nConfirm: Isotopic Enrichment (>98%)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; result_nmr [label="Confirm: Structure\nVerify: Location of d7-Label", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; result_hplc [label="Confirm: Enantiomeric Purity\n(e.e. % >99%)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ms; start -> nmr; start -> hplc;

ms -> result_ms [style=dashed]; nmr -> result_nmr [style=dashed]; hplc -> result_hplc [style=dashed]; } Caption: Analytical workflow for the characterization of R-Acebutolol-d7.

Conclusion

The synthesis and characterization of R-Acebutolol-d7 require a meticulous approach that combines stereoselective organic synthesis with advanced analytical techniques. The strategy outlined in this guide—employing a chiral epoxide intermediate and a deuterated amine—provides a reliable pathway to this essential analytical standard. The subsequent characterization workflow, utilizing HRMS, NMR, and chiral HPLC, forms a self-validating system that ensures the final product meets the stringent requirements for identity, purity, and isotopic and enantiomeric integrity demanded by the drug development community. By following these robust protocols, researchers can confidently produce and qualify R-Acebutolol-d7 for use in critical bioanalytical and pharmacokinetic studies.

References

-

New process for the synthesis of acebutolol. ResearchGate. Available at: [Link]

-

Chiral Separation of Acebutolol by Derivatization and High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

-

Banoth, L., Thakur, N. S., Bhaumik, J., & Banerjee, U. C. (2015). Biocatalytic Approach for the Synthesis of Enantiopure Acebutolol as a β₁-Selective Blocker. Chirality, 27(6), 382-391. Available at: [Link]

- CN1510026A - The synthetic method of acebutolol. Google Patents.

-

Wen, K. C., Wu, Y. S., & Wu, D. R. (1995). Chiral Separation of Acebutolol by Derivatization and High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 18(16), 3329-3341. Available at: [Link]

-

Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... ResearchGate. Available at: [Link]

-

Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D2O and CD3OD solution. Ingenta Connect. Available at: [Link]

-

Different approaches in thin-layer chromatography for enantioresolution of acebutolol using colistin sulfate as chiral selector. ResearchGate. Available at: [Link]

-

Deuterium-Labelled Compounds — Synthesis, Applications & Ordering. ResolveMass Laboratories Inc. Available at: [Link]

-

The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. Available at: [Link]

-

Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Alsachim. Available at: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

-

Deuterium Labelled Drug Standards | Deuteration Tech. SV ChemBioTech. Available at: [Link]

-

Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board, Department of Atomic Energy, Government of India. Available at: [Link]

- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. Google Patents.

-

Kline, T., Krahulcova, A., Smutna, T., & Hroudova, J. (2019). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 70(3), 195-204. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 71(19), 4387-4393. Available at: [Link]

-

Zielińska-Pisklak, M. A., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-288. Available at: [Link]

- CN102241603A - Asymmetric synthesis method of R-or S-acebutolol. Google Patents.

-

Al-Jedai, A., & Bernard, M. (1988). Comparative study of the effects of acebutolol, atenolol, d-propranolol and dl,-propranolol on the alterations in energy metabolism caused by ischemia and reperfusion: a 31P NMR study on the isolated rat heart. Cardiovascular drugs and therapy, 2(4), 501-512. Available at: [Link]

-

Ben Amor, N., Le-Vot, S., Ghandri, R., & Akrout, H. (2022). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. Die Pharmazie, 77(7), 217-223. Available at: [Link]

-

Absorption spectra of acebutolol (2) and its degradation product (1). ResearchGate. Available at: [Link]

-

Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. ResearchGate. Available at: [Link]

-

Foster, R. T., & Carr, R. A. (1990). Pharmacokinetics of acebutolol enantiomers in humans. Journal of pharmaceutical sciences, 79(6), 493-496. Available at: [Link]

-

HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. ResearchGate. Available at: [Link]

-

The structural formula of acebutolol hydrochloride (a) along with the adopted methyl group notation. ResearchGate. Available at: [Link]

-

Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D O and CD OD solution. IMR Press. Available at: [Link]

-

Acebutolol. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

R-Acebutolol-d7. HBC. Available at: [Link]

-

Kumar, D. S., & Kumar, A. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of the Brazilian Chemical Society, 26, 2197-2207. Available at: [Link]

-

N/A R-Acebutolol-d7 - TRC A123807. ECHO Chemical. Available at: [Link]

Sources

- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of acebutolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. apexbt.com [apexbt.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. metsol.com [metsol.com]

- 7. jstor.org [jstor.org]

- 8. researchgate.net [researchgate.net]

- 9. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]

- 10. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]

- 11. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Stable Isotope-Labeled Internal Standards

Abstract

In the landscape of quantitative analysis, particularly within complex biological matrices, achieving accuracy and precision is paramount. The challenges posed by sample preparation variability and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) are significant hurdles in drug development and clinical research. This guide provides an in-depth exploration of the gold standard solution: the use of stable isotope-labeled internal standards (SIL-IS). We will delve into the core principle of Isotope Dilution Mass Spectrometry (IDMS), articulate the critical criteria for selecting an optimal SIL-IS, and provide a detailed, field-proven workflow for their application. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust, reliable, and regulatory-compliant quantitative methods.

Chapter 1: The Challenge of Accurate Quantification in Complex Matrices

Quantitative analysis via LC-MS/MS is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1] However, the very complexity of biological samples (e.g., plasma, urine, tissue homogenates) introduces significant analytical variability. Two primary challenges undermine the reliability of quantitative data:

-

Sample Preparation Inconsistency: The multi-step process of extracting an analyte from its matrix—involving steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction—can lead to variable analyte loss between samples.

-

Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This phenomenon, known as ion suppression or enhancement, can artificially decrease or increase the detected signal, leading to inaccurate quantification.[1][2] These effects are often unpredictable and can vary significantly between different samples and matrix lots.[1]

To overcome these obstacles, a robust internal standard is not just recommended; it is essential. An ideal internal standard experiences the same sample processing losses and matrix effects as the analyte, allowing for a reliable normalization of the signal. While structurally similar analogs can be used, the most effective solution is a stable isotope-labeled version of the analyte itself.[3][4]

Chapter 2: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The use of a SIL-IS is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique widely regarded as a primary method for high-accuracy quantification.[5][6] The principle is elegant and powerful: a known quantity of the SIL-IS, which is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with ²H, ¹³C, ¹⁵N), is added to the sample at the earliest possible stage.[7][8][9]

Because the SIL-IS and the native analyte are chemically identical, they behave indistinguishably during all subsequent steps of sample preparation and analysis.[3][10] They co-elute chromatographically and experience the exact same degree of ionization suppression or enhancement.[3][11] The mass spectrometer, however, can easily differentiate between the light (analyte) and heavy (SIL-IS) forms based on their mass-to-charge ratio (m/z).

Quantification is therefore not based on the absolute signal intensity of the analyte, which is subject to variability, but on the ratio of the analyte's signal to the SIL-IS's signal.[7] Since any losses or matrix effects impact both compounds equally, this ratio remains constant and directly proportional to the initial concentration of the analyte in the sample.[9]

Chapter 3: Selecting the Optimal Stable Isotope-Labeled Internal Standard

While the concept of IDMS is straightforward, the efficacy of the method hinges entirely on the quality of the SIL-IS. A poorly designed standard can introduce new sources of error. As a Senior Application Scientist, I emphasize the following criteria as non-negotiable for selecting a robust SIL-IS.

| Criterion | Best Practice & Rationale |

| Isotope Type & Position | Best Practice: Prefer ¹³C or ¹⁵N over Deuterium (²H).[2][11] The label(s) must be placed on a chemically stable part of the molecule, away from sites of potential hydrogen exchange (e.g., -OH, -NH, -COOH) or metabolic activity.[10] The label should also be on a fragment that will be detected in MS/MS analysis.[10] Rationale: ¹³C and ¹⁵N labels are integral to the molecular backbone and do not typically alter chromatographic behavior. Heavy deuterium labeling (²H) can sometimes lead to a slight shift in retention time (the "isotope effect"), causing the IS and analyte to experience different matrix effects, which compromises accuracy.[1][2] Placing labels on unstable positions can lead to their loss and failure of the standard.[10] |

| Mass Shift | Best Practice: A mass shift of ≥3 or 4 Daltons (Da) is recommended.[11] Rationale: This ensures the mass of the SIL-IS is sufficiently different from the analyte to prevent signal overlap from the analyte's naturally occurring isotopes (e.g., the M+1 and M+2 peaks caused by natural ¹³C abundance).[11] |

| Isotopic Purity | Best Practice: The SIL-IS should have high isotopic purity, with the unlabeled analyte comprising <2% of the material, and ideally much less (<0.1%).[11] Rationale: Any unlabeled analyte present in the SIL-IS solution will contribute to the analyte signal, causing a positive bias in the measurement, especially at the lower limit of quantification (LLOQ). This is a critical parameter that must be verified. |

| Chemical Purity | Best Practice: The SIL-IS must be free from other chemical impurities that could interfere with the analysis. Rationale: Impurities could potentially co-elute and interfere with the analyte or IS peaks, or cause ion suppression, compromising the integrity of the assay. A certificate of analysis (CoA) should confirm purity. |

Chapter 4: A Practical Workflow for Quantitative Analysis using SIL-IS

Implementing a SIL-IS in a regulated bioanalytical workflow requires a systematic and validated approach. The following protocol outlines the key steps from preparation to data analysis.

Sources

- 1. waters.com [waters.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

R-Acebutolol-d7 certificate of analysis interpretation

To accurately map the pharmacokinetic profile of the R-enantiomer without interference from the S-enantiomer, bioanalytical scientists employ R-Acebutolol-d7. The incorporation of seven deuterium atoms provides a +7 Da mass shift. This specific mass difference is intentionally designed to push the IS signal well beyond the natural isotopic envelope (M+0 to M+2) of the unlabeled drug, thereby preventing mass spectral overlap.

Workflow for validating R-Acebutolol-d7 Certificate of Analysis parameters.

Deconstructing the Certificate of Analysis (CoA)

A robust CoA for a chiral, deuterated standard evaluates three distinct pillars of purity. Understanding the causality behind each metric is essential for assay validation.

Chemical Identity & Purity

Chemical purity (typically assessed via HPLC-UV/DAD and NMR) confirms the absence of synthetic byproducts or degradation artifacts.

-

Causality: If the chemical purity is overstated, the gravimetric preparation of the IS stock solution will be inaccurate. While an IS does not require the exact same absolute concentration accuracy as a calibrator, significant chemical impurities can cause unexpected matrix effects or ion suppression in the MS source.

Isotopic Enrichment & The Causality of Cross-Talk

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of stable isotopes (in this case, d7 ). High isotopic purity (typically ≥98%) is critical because a significant presence of the unlabeled analyte (M+0) in the internal standard solution will lead to an overestimation of the analyte's concentration[1].

-

Causality: If the CoA indicates a d0 (unlabeled) contribution of 0.5%, spiking the IS at a high concentration will artificially elevate the signal in the analyte's MRM channel. This "cross-talk" directly compromises the Lower Limit of Quantification (LLOQ), leading to false positives at the lower end of the calibration curve[2].

Enantiomeric Excess (ee) & Chiral Purity

Enantiomeric excess defines the ratio of the R-enantiomer to the S-enantiomer.

-

Causality: In a stereospecific assay, the IS must co-elute exactly with the target analyte to properly correct for matrix effects. If R-Acebutolol-d7 contains a 5% S-Acebutolol-d7 impurity, this impurity will elute at a different retention time on a chiral column. Consequently, it will fail to correct for the ionization dynamics occurring at the R-enantiomer's specific retention time, defeating the purpose of a co-eluting stable isotope standard.

Quantitative Data Summaries

To operationalize the CoA data, scientists must translate the vendor's specifications into bioanalytical acceptance criteria. Table 1 outlines the critical parameters, while Table 2 demonstrates the mathematical impact of isotopic distribution.

Table 1: Critical CoA Parameters and Bioanalytical Impact

| Parameter | Typical CoA Specification | Analytical Causality & Impact |

| Chemical Purity (HPLC) | > 98.0% | Ensures accurate gravimetric weighing and prevents unexpected ion suppression from synthetic impurities. |

| Isotopic Purity ( d7 ) | > 99.0% | Maximizes the signal in the target MRM channel; prevents complex isotopic envelope deconvolution. |

| Unlabeled Isotope ( d0 ) | < 0.1% | Prevents isotopic cross-talk into the analyte MRM channel, preserving the integrity of the LLOQ. |

| Chiral Purity (ee) | > 98.0% R-enantiomer | Ensures identical retention time to the target analyte in chiral chromatography, allowing perfect matrix effect tracking. |

Table 2: Example Isotopic Distribution of R-Acebutolol-d7 (HRMS Data)

| Isotopologue | Relative Abundance (%) | Bioanalytical Consequence |

| d7 (Target) | 99.15% | Primary MRM transition target (e.g., m/z 344 → 123). |

| d6 | 0.80% | Benign; slightly reduces absolute IS response but causes no interference. |

| d5 | 0.05% | Benign; negligible impact on assay performance. |

| d0 (Unlabeled) | < 0.01% | Critical; must remain below the interference threshold to prevent false LLOQ signals. |

Experimental Methodologies & Self-Validating Protocols

Trusting a CoA requires verification. The following self-validating protocols are designed to ensure the standard behaves as expected under your specific assay conditions.

Protocol 1: Chiral HPLC Validation of Enantiomeric Purity

Separation of acebutolol enantiomers is highly dependent on the chiral stationary phase. This protocol verifies the enantiomeric excess (ee) reported on the CoA using an immobilized polysaccharide column[3][4].

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC with a cellulose tris(3,5-dichlorophenyl carbamate) immobilized chiral column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[4].

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane : ethanol : triethylamine (70:30:0.4, v/v/v)[4].

-

System Equilibration: Pump the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dissolve the R-Acebutolol-d7 standard in the mobile phase to a concentration of 1 µg/mL.

-

Detection: Monitor the eluent using fluorescence detection (Excitation: 220 nm / Emission: 389 nm) to maximize sensitivity for trace S-enantiomer impurities[3].

-

Data Analysis: Integrate the peaks corresponding to R-Acebutolol-d7 and any trace S-Acebutolol-d7. Calculate the enantiomeric excess: ee(%)=(AreaR+AreaS)(AreaR−AreaS)×100 .

-

Acceptance: The calculated ee must match or exceed the CoA specification (typically >98%).

Protocol 2: LC-MS/MS Isotopic Cross-Talk Evaluation

This protocol empirically tests the causality of isotopic impurity, ensuring the d0 content does not interfere with the analyte's LLOQ[2].

Self-validating protocol for assessing isotopic cross-talk in LC-MS/MS.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a neat solution of R-Acebutolol-d7 at the exact working concentration intended for the bioanalytical assay (e.g., 50 ng/mL).

-

LLOQ Reference: Prepare a separate neat solution of unlabeled R-Acebutolol at the target LLOQ concentration (e.g., 0.5 ng/mL).

-

Instrument Injection: Inject the neat IS solution and the LLOQ reference solution sequentially into the LC-MS/MS system.

-

MRM Monitoring: For both injections, monitor the MRM transitions for the unlabeled analyte (M+0 channel: m/z 337 → 116) and the internal standard (M+7 channel: m/z 344 → 123).

-

Interference Calculation: Measure the peak area in the M+0 channel resulting from the pure IS injection. Compare this to the peak area of the actual LLOQ reference injection.

-

Acceptance Criteria: The M+0 response generated by the R-Acebutolol-d7 standard must be ≤ 5% of the analyte's LLOQ response[2]. If it exceeds this threshold, the working IS concentration must be reduced, or a standard with higher isotopic purity must be procured.

Conclusion

The Certificate of Analysis for R-Acebutolol-d7 is the blueprint for assay reliability. By understanding the causality behind chemical purity, isotopic enrichment, and chiral fidelity, bioanalytical scientists can preemptively mitigate risks associated with ion suppression, isotopic cross-talk, and stereoselective matrix effects. Implementing the self-validating protocols outlined in this guide ensures that the reference standard performs exactly as required, safeguarding the integrity of downstream pharmacokinetic data.

References

- Pharmacokinetics of acebutolol enantiomers in humans - PubMed. nih.gov.

- (PDF) A double-peak phenomenon in the pharmacokinetics of acebutolol enantiomers after oral administration - ResearchGate.

- Stereospecific high-performance liquid chromatographic assay of acebutolol in human plasma and urine - PubMed. nih.gov.

- HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSAC. chalcogen.ro.

- Ochratoxin A-d5|Stable Isotope|Internal Standard - Benchchem. benchchem.com.

- Vortioxetine Hydrobromide-D8 - Benchchem. benchchem.com.

Sources

A Technical Guide to R-Acebutolol-d7 for Bioanalytical Applications

This guide provides an in-depth overview of R-Acebutolol-d7, a critical tool for researchers, scientists, and drug development professionals engaged in the bioanalysis of the cardioselective β-adrenergic blocker, acebutolol. We will explore the rationale behind its use, identify commercial sources, and provide a detailed, field-proven protocol for its application in a modern analytical workflow.

The Imperative for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accurate and precise results.[1] An IS is a compound of known concentration added to all samples, standards, and quality controls to correct for variability throughout the analytical process. This variability can arise from multiple sources, including sample preparation, chromatographic injection, and ionization in the mass spectrometer.

While structural analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[1] R-Acebutolol-d7 is the deuterated analog of the R-enantiomer of acebutolol. Its utility stems from the fact that it is chemically identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of seven deuterium atoms. This subtle but significant modification ensures that the SIL-IS co-elutes with the analyte and experiences nearly identical extraction recovery and ionization efficiency.[1] This co-elution is paramount for correcting matrix effects, where co-eluting components from complex biological matrices can unpredictably suppress or enhance the analyte's signal. By measuring the ratio of the analyte's signal to the IS's signal, these sources of variability are effectively normalized, leading to highly robust and reproducible data.

Commercial Availability of R-Acebutolol-d7

A reliable supply of high-quality R-Acebutolol-d7 is crucial for any laboratory conducting acebutolol bioanalysis. Below is a comparative table of several reputable suppliers. Please note that while every effort has been made to provide accurate information, it is recommended to consult the suppliers' websites for the most current data and to request a certificate of analysis for detailed purity information.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |

| Clearsynth | R-Acebutolol-d7 | CS-T-97849 | Not Listed | C₁₈H₂₁D₇N₂O₄ | 343.47 |

| LGC Standards | R-Acebutolol-d7 | TRC-A123807 | Not Listed | Not Listed | Not Listed |

| Pharmaffiliates | (±)-Acebutolol-d7 (iso-propyl-d7) | PA STI 088302 | 2701782-36-5 | C₁₈H₂₁D₇N₂O₄ | 343.47 |

| CDN Isotopes | (±)-Acebutolol-d7 (iso-propyl-d7) | D-7506 | 2701782-36-5 | C₁₈H₂₁D₇N₂O₄ | 343.47 |

| HPC Standards | D7-Acebutolol Solution | 685439 | 2701782-36-5 | C₁₈H₂₁D₇N₂O₄ | Not Applicable (Solution) |

Note: Some suppliers may offer the racemic mixture ((±)-Acebutolol-d7). For stereospecific assays, it is crucial to source the R-enantiomer specifically.

Bioanalytical Method for Acebutolol Quantification in Human Plasma

The following protocol is a robust and validated method for the quantification of acebutolol in human plasma using R-Acebutolol-d7 as an internal standard, adapted from established methodologies for similar analytes.[2]

Rationale for Experimental Choices

-

Sample Preparation: A protein precipitation method is chosen for its simplicity, speed, and broad applicability. Acetonitrile is an effective precipitating agent for plasma proteins and is compatible with reversed-phase chromatography.

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to achieve rapid and high-resolution separation of acebutolol from endogenous plasma components. A C18 column is a versatile and robust choice for the retention of moderately polar compounds like acebutolol. The mobile phase, consisting of an aqueous formic acid solution and methanol, provides good peak shape and ionization efficiency in positive electrospray ionization mode.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. The specific precursor-to-product ion transitions for acebutolol and R-Acebutolol-d7 ensure that only these compounds are detected and quantified.

Experimental Workflow Diagram

Caption: Workflow for the quantification of acebutolol in human plasma.

Detailed Protocol

3.3.1. Materials and Reagents

-

Acebutolol hydrochloride reference standard

-

R-Acebutolol-d7

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

3.3.2. Preparation of Standard and QC Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve acebutolol hydrochloride and R-Acebutolol-d7 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the acebutolol primary stock solution with 50:50 methanol/water to prepare working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the R-Acebutolol-d7 primary stock solution with 50:50 methanol/water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate acebutolol working standard solutions.

3.3.3. Sample Preparation

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the internal standard working solution (50 ng/mL R-Acebutolol-d7).

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (95:5 water:methanol with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for analysis.

3.3.4. LC-MS/MS Conditions

-

UHPLC System: A system capable of high-pressure gradient elution.

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Acebutolol: m/z 337.2 → 235.1

-

R-Acebutolol-d7: m/z 344.2 → 242.1

-

3.3.5. Data Analysis and Quantification

The concentration of acebutolol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantification technique.

Caption: Principle of Isotope Dilution Mass Spectrometry.

As the diagram illustrates, even with sample loss during preparation, the ratio of the endogenous analyte (A) to the stable isotope-labeled internal standard (IS) remains constant. The mass spectrometer can differentiate between A and IS based on their mass-to-charge ratio, allowing for an accurate determination of this ratio, which is directly proportional to the initial concentration of the analyte in the sample.

Conclusion

R-Acebutolol-d7 is an indispensable tool for the accurate and precise quantification of acebutolol in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods minimizes variability and enhances data reliability. By understanding the principles behind its application and having access to a robust analytical protocol and reliable commercial sources, researchers can confidently generate high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

-

Rakibe, U., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(5), 357-365. [Link]

-

Woźniak, M. K., et al. (2023). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 28(19), 6825. [Link]

-

Pharmaffiliates. (n.d.). (±)-Acebutolol-d7 (iso-propyl-d7). Retrieved from [Link]

-

Waters Corporation. (n.d.). UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

Application Note: High-Throughput Enantioselective LC-MS/MS Method Development for R-Acebutolol Quantification

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma Analytical Platform: Supported Liquid Extraction (SLE) coupled with Chiral LC-ESI-MS/MS

Executive Summary & Clinical Rationale

Acebutolol is a cardioselective β1 -adrenergic antagonist widely prescribed for hypertension and cardiac arrhythmias. Although administered clinically as a racemate, its enantiomers exhibit stereoselective pharmacokinetics and pharmacodynamics. R-Acebutolol and S-Acebutolol undergo differential first-pass metabolism, making the precise quantification of the individual enantiomers critical for advanced pharmacokinetic (PK) modeling and therapeutic drug monitoring.

Developing a robust bioanalytical method for R-Acebutolol presents three distinct challenges: achieving baseline chiral resolution in a high-throughput setting, mitigating matrix effects from human plasma, and ensuring absolute quantitative accuracy. This application note details a self-validating, enantioselective LC-MS/MS workflow utilizing a Cellobiohydrolase (CBH) chiral stationary phase 1 and a stable isotope-labeled internal standard, Acebutolol-d7 2.

Mechanistic Rationale for Method Design

To move beyond empirical trial-and-error, this method is grounded in first-principles physical chemistry and mass spectrometry.

Chiral Recognition via Cellobiohydrolase (CBH)

Standard reversed-phase columns cannot resolve enantiomers because R- and S-Acebutolol have identical physicochemical properties in an achiral environment. We utilize a Cellobiohydrolase (CBH) chiral stationary phase. CBH is an exocellulase enzyme that acts as a highly specific chiral selector. Because Acebutolol contains a secondary amine and an aromatic ring, the CBH phase provides deep binding pockets that facilitate stereospecific ionic interactions, hydrogen bonding, and hydrophobic inclusion. This multi-point interaction guarantees baseline separation ( Rs>1.5 ) of the enantiomers in under 2 minutes, enabling high-throughput analysis 3.

The Self-Validating Role of Acebutolol-d7

Quantification in LC-MS/MS is highly susceptible to matrix-induced ion suppression in the Electrospray Ionization (ESI) source. To create a self-validating system, we employ Acebutolol-d7 as the internal standard. The deuterium labels shift the precursor mass by +7 Da, completely eliminating isotopic crosstalk. Because Acebutolol-d7 shares the exact extraction efficiency and chromatographic retention time as the unlabeled analyte, it experiences identical matrix effects. By quantifying the ratio of the R-Acebutolol peak area to the Acebutolol-d7 peak area, the method mathematically normalizes any variations in extraction recovery or ESI ionization efficiency.

Figure 1: Mechanistic causality of Acebutolol-d7 for absolute matrix-independent quantification.

Experimental Protocols

Reagents and Materials

-

Analytes: R-Acebutolol standard, Acebutolol-d7 (SIL-IS).

-

Matrix: K2EDTA Human Plasma.

-

Extraction: 96-well Supported Liquid Extraction (SLE) plates (e.g., Biotage ISOLUTE SLE+).

-

Solvents: LC-MS grade Isopropanol, Dichloromethane, Methanol, and 10 mM Ammonium Acetate buffer.

Step-by-Step Sample Preparation (SLE Workflow)

Causality Note: Supported Liquid Extraction (SLE) is selected over Protein Precipitation (PPT) because PPT leaves residual phospholipids that cause severe ion suppression. SLE mimics Liquid-Liquid Extraction (LLE) but utilizes a diatomaceous earth scaffold to prevent emulsion formation, allowing for seamless 96-well automation.

-

Aliquoting: Transfer 100 µL of human plasma samples, calibrators, and Quality Control (QC) samples into a 2 mL 96-well plate.

-

Internal Standard Addition: Add 20 µL of Acebutolol-d7 working solution (50 ng/mL) to all wells (except matrix blanks). Self-Validation Check: The absolute peak area of the IS must remain within ±15% across the entire run to validate extraction consistency.

-

pH Adjustment: Add 100 µL of 0.5 M Ammonium Hydroxide to each well. Mix thoroughly. Causality: This drives the secondary amine of R-Acebutolol into its neutral, free-base form, which is strictly required for efficient partitioning into the organic extraction solvent.

-

Loading: Transfer the 220 µL pre-treated sample onto the 96-well SLE plate. Apply a brief pulse of positive pressure (2-3 psi) for 5 seconds to initiate absorption into the diatomaceous earth. Wait 5 minutes.

-

Elution: Apply 1.0 mL of Dichloromethane/Isopropanol (95:5, v/v) to the SLE plate. Allow it to flow under gravity for 5 minutes into a clean collection plate, followed by 10 psi of positive pressure to expel the remaining solvent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of Mobile Phase A, vortex for 2 minutes, and inject 5 µL into the LC-MS/MS system.

Chromatographic and MS/MS Conditions

System Suitability Test (SST): Prior to any analytical run, the system must self-validate by injecting six replicates of the Lower Limit of Quantification (LLOQ). The run is only authorized if the Signal-to-Noise (S/N) ratio is >10 and the chiral resolution ( Rs ) between R- and S-Acebutolol is >1.5 .

-

Column: Chiralpak CBH ( 50×2.0 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0). Causality: A slightly acidic pH ensures the analyte is protonated for optimal ESI+ ionization while maintaining the stability of the CBH enzyme stationary phase.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.9 mL/min (Isocratic: 85% A / 15% B).

-

Run Time: 1.5 minutes.

Figure 2: High-throughput LC-MS/MS workflow for enantioselective R-Acebutolol quantification.

Quantitative Data Summaries

Mass spectrometric detection is performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the isopropylamine side chain.

Table 1: Optimized MRM Transitions and MS Parameters

| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (Quantifier) | Dwell Time (ms) | Collision Energy (eV) |

| R-Acebutolol | 337.2 | 116.1 | 50 | 25 |

| Acebutolol-d7 (IS) | 344.2 | 123.1 | 50 | 25 |

Note: The +7 Da shift on the product ion (116.1 to 123.1) confirms that the deuterium labels are located on the cleaved isopropyl moiety, ensuring high specificity during CID fragmentation.

Table 2: Method Validation Summary (Human Plasma)

| Validation Parameter | Result / Specification | Causality / Implication |

| Linear Dynamic Range | 0.050 – 50.0 ng/mL | Covers sub-therapeutic to toxicokinetic clinical ranges. |

| Chiral Resolution ( Rs ) | 1.8 (Baseline) | Ensures zero signal overlap between R- and S-enantiomers. |

| Intra-day Precision (CV%) | ≤4.5% | High reproducibility driven by automated SLE extraction. |

| Accuracy (% Bias) | -8.7% to +5.6% | Meets strict FDA/EMA bioanalytical validation guidelines. |

| Matrix Effect (IS Normalized) | 98% - 102% | Acebutolol-d7 perfectly corrects for ESI ion suppression. |

Conclusion

The integration of Supported Liquid Extraction (SLE) with Cellobiohydrolase (CBH) chiral chromatography provides a highly robust, self-validating methodology for the enantioselective quantification of R-Acebutolol. By leveraging the exact physicochemical mimicry of the Acebutolol-d7 internal standard, the method inherently corrects for matrix-induced ionization anomalies, ensuring uncompromising data integrity. With a rapid 1.5-minute run time, this protocol is highly optimized for high-throughput clinical pharmacokinetic and pharmacodynamic studies.

References

- Using supported liquid extraction together with cellobiohydrolase chiral stationary phases-based liquid chromatography with tandem mass spectrometry for enantioselective determination of acebutolol and its active metabolite diacetolol in spiked human plasma.PubMed (National Institutes of Health).

- Adrenergic Receptor Antagonist.MedChemExpress.

- Recent Application of Chiral Liquid Chromatography–Tandem Mass Spectrometric Methods for Enantiomeric Pharmaceutical.Oxford Academic.

Sources

- 1. Using supported liquid extraction together with cellobiohydrolase chiral stationary phases-based liquid chromatography with tandem mass spectrometry for enantioselective determination of acebutolol and its active metabolite diacetolol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

Application Note: High-Throughput Sample Preparation for Enantioselective LC-MS/MS Analysis of R-Acebutolol using Acebutolol-d7

Introduction & Scientific Rationale

Acebutolol is a cardioselective β1 -adrenergic antagonist with intrinsic sympathomimetic activity. Although it is administered clinically as a racemic mixture, its pharmacodynamics are highly stereospecific. The primary β -blocking activity resides in the S-enantiomer, while R-Acebutolol exhibits distinct pharmacokinetic and metabolic profiles. To accurately conduct pharmacokinetic (PK) and toxicological profiling, enantioselective quantification of R-Acebutolol in biological matrices (e.g., human plasma) is essential .

This application note details a robust, high-throughput sample preparation protocol utilizing Supported Liquid Extraction (SLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a cellobiohydrolase (CBH) chiral stationary phase.

Causality in Experimental Design (E-E-A-T)

The Critical Role of Acebutolol-d7 as an Internal Standard